molecular formula C11H12ClNO4 B8419843 Chloromethyl 2-(benzyloxycarbonylamino)acetate

Chloromethyl 2-(benzyloxycarbonylamino)acetate

Cat. No. B8419843
M. Wt: 257.67 g/mol
InChI Key: NHYOTDDXOKDKEJ-UHFFFAOYSA-N
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Patent
US03951957

Procedure details

A solution of N-carbobenzoxy-glycine (4.2 g), chloroiodomethane (6.0 ml), and triethylamine (3.5 ml) in DMF (10 ml) was stirred for 2 hours at room temperature. The mixture was worked up and purified in the same way as described in Example 6A to yield the desired compound as a slightly yellowish oil.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:11][CH2:12][C:13]([OH:15])=[O:14])([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2].[Cl:16][CH2:17]I.C(N(CC)CC)C>CN(C=O)C>[Cl:16][CH2:17][O:14][C:13](=[O:15])[CH2:12][NH:11][C:1]([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2]

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)NCC(=O)O
Name
Quantity
6 mL
Type
reactant
Smiles
ClCI
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified in the same way

Outcomes

Product
Name
Type
product
Smiles
ClCOC(CNC(=O)OCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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